![molecular formula C24H23N3O3 B13950767 N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide CAS No. 473802-31-2](/img/structure/B13950767.png)
N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide is a chemical compound with a complex structure that includes an anilino group, a benzamido group, and a butanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide typically involves multiple steps. One common method includes the reaction of aniline with butanoyl chloride to form an intermediate, which is then reacted with benzoyl chloride to produce the final compound. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the anilino or benzamido groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide
- N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate
- N-[(2S,3S)-3-(ethoxycarbonyl)oxiran-2-yl]carbonyl-L-isoleucine
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
473802-31-2 |
|---|---|
Formule moléculaire |
C24H23N3O3 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide |
InChI |
InChI=1S/C24H23N3O3/c1-2-20(24(30)25-18-13-7-4-8-14-18)26-23(29)19-15-9-10-16-21(19)27-22(28)17-11-5-3-6-12-17/h3-16,20H,2H2,1H3,(H,25,30)(H,26,29)(H,27,28)/t20-/m0/s1 |
Clé InChI |
QBXBNUMXGVSNEX-FQEVSTJZSA-N |
SMILES isomérique |
CC[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CCC(C(=O)NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


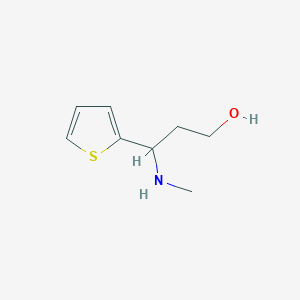
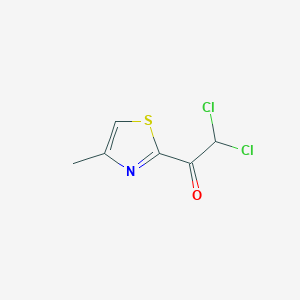
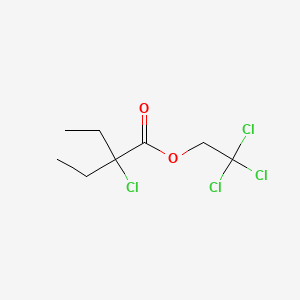
![8-(Bromomethyl)-2-(2-chloroethyl)-2-azaspiro[4.5]decane](/img/structure/B13950697.png)
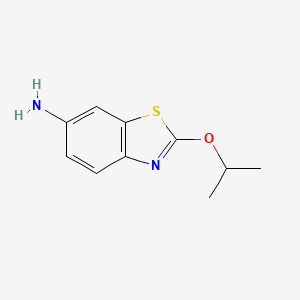
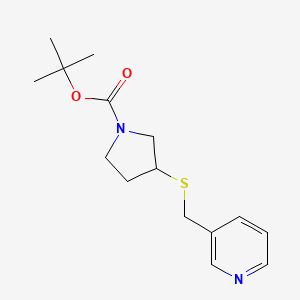
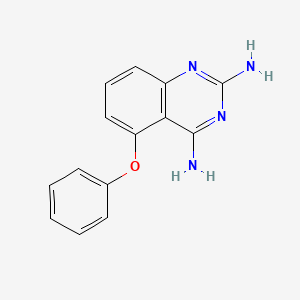
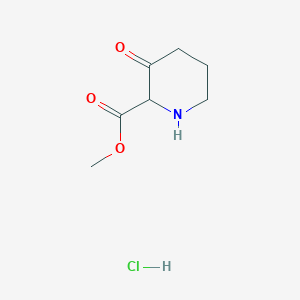
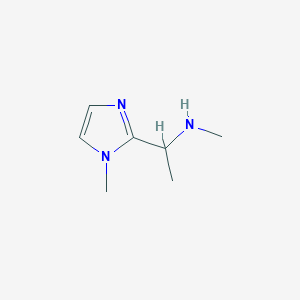
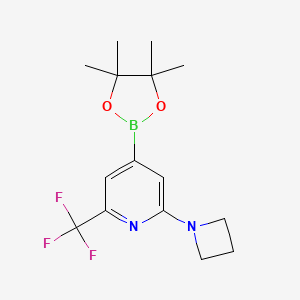
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
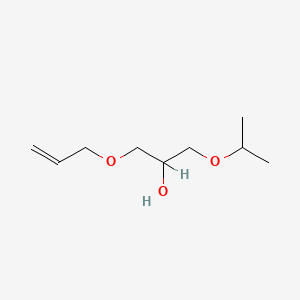

![3-(5-isopropyl-2-methoxyphenyl)-N-(tetrahydro-2H-pyran-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13950761.png)
